N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide - 896297-69-1

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide

Catalog Number: EVT-3084499
CAS Number: 896297-69-1
Molecular Formula: C16H12FN3O4S
Molecular Weight: 361.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization of diacylhydrazines: This method typically involves reacting a hydrazide with an acylating agent, followed by cyclodehydration using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). []
  • Reaction of tetrazoles with acyl chlorides: This approach involves the reaction of a substituted tetrazole with an appropriate acyl chloride under thermal conditions. []
Mechanism of Action
  • Enzyme inhibition: These compounds can bind to the active site of enzymes, preventing their function. []
  • Disruption of cell membrane integrity: They can interact with cell membrane components, leading to leakage and cell death. []
  • Interference with DNA synthesis: Certain derivatives can intercalate with DNA, interfering with replication and transcription. []
Applications
  • Antibacterial agents: [, , , ] Studies highlight the efficacy of various derivatives against both Gram-positive and Gram-negative bacteria.
  • Antifungal agents: [] Certain derivatives exhibit promising antifungal activity against Candida species.
  • Anticancer agents: [, ] Research indicates potential anticancer activity of some derivatives against different cancer cell lines.
  • Anti-inflammatory agents: [] Some derivatives have shown potential for mitigating inflammation.

2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

    Compound Description: This compound is a benzamide derivative containing a methylsulfonyl group, a trifluoromethyl group, and a 1,3,4-oxadiazole ring. Research on this compound focuses on developing a thermodynamically stable crystalline form to improve the stability of suspension formulations. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

    Compound Description: This series of compounds incorporates a (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone core structure, with various substituents explored on the phenyl rings. These derivatives were synthesized and evaluated for their anticancer and antimicrobial activities. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

    Compound Description: This compound is characterized by a 2,3-dihydro-1,3,4-oxadiazole ring linked to a 4-fluorophenyl acetate group and a substituted pyridine ring. Structural analysis, including dihedral angles, reveals specific conformational preferences within the molecule. []

1-(2-(4-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-08)

    Compound Description: AS1-08 is a complex molecule incorporating a 1,3,4-oxadiazole core with pyridinyl and propenone substituents, alongside a 4-fluorophenyl group. This compound, along with its analog AS1-12, has been studied for its thermo-acoustical properties in various solvents. []

1-(2-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(pyridin-2-yl)prop-2-en-1-one (AS1-12)

    Compound Description: AS1-12 is an analog of AS1-08, with the key difference being a 4-methoxyphenyl substituent instead of a 4-fluorophenyl group. It was synthesized and analyzed alongside AS1-08 to investigate the impact of structural modifications on thermo-acoustical properties. []

3-(4-fluorophenyl)-N-((5-(methylsulfonyl)-1,3,4-oxadiazol-2-yl)methyl)acrylamide (10)

    Compound Description: This compound is an oxadiazole sulfone derivative designed as a potential antibacterial agent against rice bacterial diseases. It exhibits greater bactericidal activity than commercial bactericides, making it a promising candidate for further development. []

(2E)-3-(3,4-difluorophenyl)-2-(5-(hydroxy(pyridin-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-N-methylacrylimidic acid (Compound C)

    Compound Description: This compound, identified as "Compound C," features a central 1,3,4-oxadiazole ring with a 3,4-difluorophenyl and a complex hydroxy(pyridin-2-yl)methyl substituent. It demonstrated potent anti-E. coli O157:H7 activity in both in vitro and in silico studies, suggesting potential as a therapeutic agent. []

(3-chloro-4-fluorophenyl)-【6-methoxy-7-{3-[5-(4-nitrobenzyl)-[1,3,4]thiadiazol-2-ylsulfanyl]-propoxy}-quinazolin-4-yl】amine

    Compound Description: This compound is a diazole 4-aminoquinazoline derivative incorporating a thiadiazole ring and a quinazoline moiety. It demonstrated promising in vitro inhibitory activity against the PC-3 cell line, suggesting potential anticancer properties. []

7-【{3-[5-(4-chlorobenzyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-propoxy}-6-methoxyquinazolin-4-yl】-(3-chloro-4-fluorophenyl)-amine

    Compound Description: This compound is another diazole 4-aminoquinazoline derivative, featuring a 1,3,4-oxadiazole ring linked to a quinazoline core via a propoxy linker. It exhibited significant in vitro inhibitory activity against the PC-3 cell line, highlighting its potential as an anticancer agent. []

N,N’-(1,3,4-Oxadiazole-2,5-diyl)bis(N-(4-hydroxyphenyl) acetimidamide) (1a)

    Compound Description: This symmetrical 1,3,4-oxadiazole derivative possesses two 4-hydroxyphenyl acetimidamide groups linked to the central oxadiazole ring. It demonstrated noteworthy antimicrobial activity against various bacterial strains. []

N,N’-(4-Ethoxyphenyl)bis(acetimidoyl)amino-1,3,4-oxadiazol-2-ylacetamide (1b)

    Compound Description: This compound is a symmetrical 1,3,4-oxadiazole derivative containing two N-(4-ethoxyphenyl)acetimidamide groups linked to the central oxadiazole ring. It exhibited promising antimicrobial activity against specific bacterial strains. []

2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)

    Compound Description: This compound is characterized by a benzofuran-oxadiazole hybrid structure with a 3-chlorophenyl acetamide group attached via a thioether linkage. It was synthesized and evaluated for its antimicrobial activity, showing promising results. []

2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide (2b)

    Compound Description: This compound, structurally similar to 2a, is a benzofuran-oxadiazole hybrid containing a 4-methoxyphenyl acetamide group linked through a thioether. It displayed notable antimicrobial activity against specific bacterial strains. []

2-(2-Fluorophenyl)-5-((2-phenylthiazol-4-yl)methyl)-1,3,4-oxadiazole (3)

    Compound Description: This compound is a 1,3,4-oxadiazole derivative with a 2-fluorophenyl group and a (2-phenylthiazol-4-yl)methyl substituent. It exhibited notable antimicrobial activity, demonstrating its potential as a lead compound for developing new antimicrobial agents. []

2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole (4a)

    Compound Description: This compound is a triazole-conjugated 1,3,4-oxadiazole derivative with two 4-chlorophenyl groups attached to the triazole and oxadiazole rings. It displayed significant antimicrobial activity, making it a promising candidate for further development. []

2-(3,4-Dimethoxyphenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl-1,3,4-oxadiazole (4b)

    Compound Description: This triazole-conjugated 1,3,4-oxadiazole derivative incorporates three methoxyphenyl groups. It exhibited promising antimicrobial activity, highlighting its potential as a lead compound for novel antimicrobial agents. []

(2-(2,4-Dichlorophenyl)-5-(2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methoxy)phenyl-1,3,4-oxadiazole (4c)

    Compound Description: This compound is another triazole-conjugated 1,3,4-oxadiazole derivative featuring a 2,4-dichlorophenyl group and a methoxyphenyl group. It displayed significant antimicrobial activity, indicating its potential as a lead compound for new antimicrobial agents. []

2-(4-chlorophenyl)-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydroquinazolin-4-one (5a)

    Compound Description: This compound is a 1,3,4-oxadiazole-linked benzopyrimidinone conjugate designed as a potential antimicrobial agent. It showed promising activity against various bacterial strains, highlighting its potential for further development. []

5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one

    Compound Description: This compound features a triazole ring linked to a phenyl-1,3,4-oxadiazole moiety and a 4-bromobenzyl group. It exhibited promising antimicrobial activity, suggesting its potential as a lead compound for new antimicrobial agents. []

Quinoxaline-Oxadiazole hybrids (7)

    Compound Description: This group encompasses a series of compounds that combine a quinoxaline ring system with a 1,3,4-oxadiazole ring. These hybrids were synthesized and evaluated for their antimicrobial properties, demonstrating potential as a new class of antimicrobial agents. []

Properties

CAS Number

896297-69-1

Product Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methanesulfonylbenzamide

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide

Molecular Formula

C16H12FN3O4S

Molecular Weight

361.35

InChI

InChI=1S/C16H12FN3O4S/c1-25(22,23)13-4-2-3-11(9-13)14(21)18-16-20-19-15(24-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21)

InChI Key

MOKUHQLVFSZTBJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.